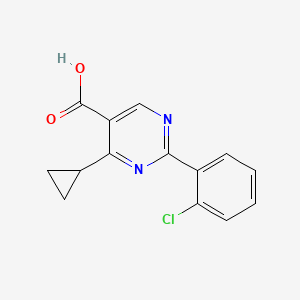
2-(2-Chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a cyclopropyl group, which is a three-membered carbon ring, and a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group . The compound also has a 2-chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the 2-chlorophenyl group, the cyclopropyl group, and the carboxylic acid group . These groups would all contribute to the overall properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, which is typically acidic and can participate in various reactions . The pyrimidine ring could also participate in reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could contribute to its acidity and solubility . The presence of the chlorophenyl group could influence its reactivity and possibly its lipophilicity .科学的研究の応用
Synthesis and Biological Activity
This compound has been explored for its synthesis and biological activity, particularly in the context of creating new chemical entities with possible antimicrobial, antifungal, or antiviral properties. For instance, derivatives of similar structural compounds have shown promise in preliminary biological tests for their herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009). Furthermore, certain mercapto- and aminopyrimidine derivatives, sharing structural similarities, have been synthesized and evaluated for their potential antimicrobial activities against pathogenic microorganisms (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Chemical Interactions and Crystal Structures
The interaction patterns of pyrimidine and its derivatives, including those with carboxylic acid groups, are of interest due to their relevance in drug design and development. Studies on pyrimethamine, a related compound, have explored its hydrogen-bonding patterns with carboxylate and sulfonate groups, revealing insights into the structural basis of its biological activity (Balasubramani, Muthiah, & Lynch, 2007).
Photoreleasable Protecting Groups
The compound's structural framework has also been examined for applications in photoreleasable protecting groups for carboxylic acids, demonstrating its potential in synthetic organic chemistry and drug delivery systems. This approach enables the targeted release of carboxylic acid-containing drugs or probes in response to light, a field of growing interest due to its precision and controllability (Klan, Zabadal, & Heger, 2000).
Antioxidant and Antitumor Activities
Compounds structurally related to "2-(2-Chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid" have been evaluated for their antioxidant and antitumor activities. Such studies contribute to the understanding of how variations in chemical structure can impact biological activity, potentially leading to the development of new therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).
特性
IUPAC Name |
2-(2-chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-4-2-1-3-9(11)13-16-7-10(14(18)19)12(17-13)8-5-6-8/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMWUEBTNYIZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283933-33-4 |
Source


|
| Record name | 2-(2-chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2716293.png)
![6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2716294.png)

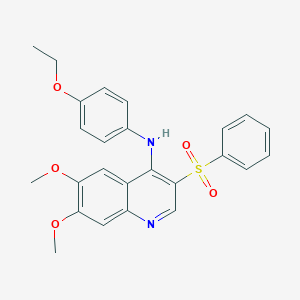
![N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716302.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2716305.png)
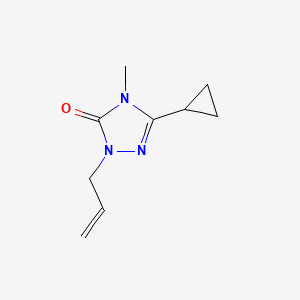
![N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2716307.png)
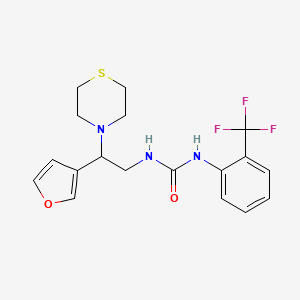
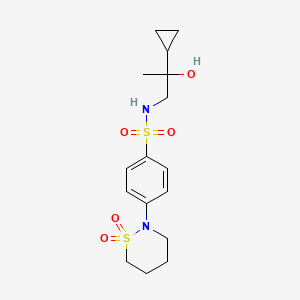


![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2716312.png)
